BenchChemオンラインストアへようこそ!

(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one

Lipophilicity Drug-likeness Permeability

(3S,6R)-6-(tert-Butoxymethyl)-3-isobutylpiperazin-2-one (CAS 1391630-04-8) is a chiral, disubstituted piperazin-2-one building block with a molecular formula of C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol. It is commercially supplied at ≥98% purity under ISO-certified quality systems, intended for pharmaceutical R&D and quality-control applications.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
Cat. No. B11925243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(CN1)COC(C)(C)C
InChIInChI=1S/C13H26N2O2/c1-9(2)6-11-12(16)15-10(7-14-11)8-17-13(3,4)5/h9-11,14H,6-8H2,1-5H3,(H,15,16)/t10-,11+/m1/s1
InChIKeyNTELQFLENMDUOG-MNOVXSKESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,6R)-6-(tert-Butoxymethyl)-3-isobutylpiperazin-2-one – Key Properties, Procurement Specifications, and Comparator Context


(3S,6R)-6-(tert-Butoxymethyl)-3-isobutylpiperazin-2-one (CAS 1391630-04-8) is a chiral, disubstituted piperazin-2-one building block with a molecular formula of C₁₃H₂₆N₂O₂ and a molecular weight of 242.36 g/mol . It is commercially supplied at ≥98% purity under ISO-certified quality systems, intended for pharmaceutical R&D and quality-control applications . The compound features a (3S,6R) absolute configuration, an isobutyl group at position 3, and a tert-butoxymethyl protecting group at position 6, giving it a calculated logP of 1.91 and a topological polar surface area (PSA) of 53.85 Ų . These properties position it as a dual-functional intermediate—offering both a lipophilic side chain and a masked hydroxymethyl handle—within the broader family of chiral piperazin-2-ones used in peptidomimetic and medicinal chemistry programs.

Why (3S,6R)-6-(tert-Butoxymethyl)-3-isobutylpiperazin-2-one Cannot Be Replaced by Simpler Piperazin-2-one Analogs


Chiral piperazin-2-ones are not functionally interchangeable because substituent identity, stereochemistry, and protecting-group strategy collectively govern reactivity, physicochemical properties, and downstream synthetic utility. The target compound carries two differentiated stereocenters (3S,6R), an isobutyl group that contributes substantial lipophilicity (logP 1.91 vs. −2.19 for the unsubstituted piperazin-2-one scaffold ), and an acid-labile tert-butoxymethyl protecting group that serves as a latent hydroxymethyl handle . In contrast, common analogs such as (S)-3-isobutylpiperazin-2-one (CAS 527706-40-7) lack the tert-butoxymethyl group entirely (ΔMW = 86.1 g/mol), while (R)-3-(tert-butoxymethyl)piperazin-2-one (CAS 1222102-49-9) lacks the isobutyl substituent (ΔMW = 56.1 g/mol) . These structural deletions alter logP by an estimated 2–3 orders of magnitude, remove a key synthetic handle, and reduce stereochemical complexity—making generic substitution inappropriate in any application where lipophilicity, orthogonal reactivity, or enantiopurity is critical.

Quantitative Differentiation Evidence for (3S,6R)-6-(tert-Butoxymethyl)-3-isobutylpiperazin-2-one Versus Closest Analogs


Lipophilicity (LogP): 4.1-Unit Increase Over the Unsubstituted Piperazin-2-one Scaffold

The target compound exhibits a calculated logP of 1.91, representing a 4.1 log-unit increase over the parent piperazin-2-one scaffold (logP −2.19) . This shift is driven by the combined contributions of the isobutyl and tert-butoxymethyl substituents. For context, (S)-6-methyl-piperazin-2-one—a mono-alkylated analog—has a logP of only −0.25 , indicating that each additional methylene or branch point contributes incrementally but that the full disubstitution pattern of the target compound is required to cross into lipophilic space (logP > 1).

Lipophilicity Drug-likeness Permeability

Molecular Weight Differentiation: 55% Heavier Than the Isobutyl-Only Analog

The target compound (MW 242.36 g/mol) is 86.1 g/mol heavier than (S)-3-isobutylpiperazin-2-one (MW 156.23 g/mol), a 55% increase attributable entirely to the tert-butoxymethyl group at position 6 . It is also 56.1 g/mol heavier than (R)-3-(tert-butoxymethyl)piperazin-2-one (MW 186.25 g/mol), which lacks the isobutyl substituent . The higher molecular weight corresponds to increased van der Waals surface area, greater capacity for hydrophobic interactions, and a distinct retention time in reversed-phase chromatographic purification.

Molecular weight Structural complexity Fragment-based design

Stereochemical Complexity: Two Defined Stereocenters Versus One in Common Analogs

The target compound carries two absolute stereocenters—(3S) and (6R)—explicitly defined in its IUPAC designation and confirmed by supplier specifications . In contrast, (S)-3-isobutylpiperazin-2-one (CAS 527706-40-7) possesses only a single (3S) stereocenter, and 3-isobutyl-piperazin-2-one (CAS 78551-30-1) is supplied as a racemate or with unspecified stereochemistry at position 3 and no substitution at position 6 . The (3S,6R) configuration introduces a defined cis relationship between the two substituents on the piperazin-2-one ring, creating a specific three-dimensional pharmacophore geometry not reproduced by mono-substituted or racemic analogs.

Stereochemistry Enantiopurity Chiral building blocks

Orthogonal Protecting-Group Strategy: Acid-Labile tert-Butoxymethyl as a Latent Hydroxymethyl Handle

The tert-butoxymethyl group at position 6 serves as an acid-labile protecting group for a primary alcohol, enabling selective deprotection under mild acidic conditions (e.g., TFA or HCl) to reveal a hydroxymethyl group without affecting the isobutyl substituent or the piperazin-2-one ring . This orthogonal reactivity is absent in (S)-3-isobutylpiperazin-2-one, which carries no oxygen-based functional group at position 6 . In the DPP-4 inhibitor chemotype exemplified by evogliptin (DA-1229), the tert-butoxymethyl group is retained in the final drug substance and contributes to both potency (IC₅₀ = 0.98 nM against human DPP-4) and pharmacokinetic profile, demonstrating that this moiety is not merely a synthetic convenience but a pharmacophoric element [1].

Protecting group Orthogonal reactivity Prodrug design

Storage Condition Stringency: 2–8°C Refrigerated Storage Required vs. Ambient for Simpler Analogs

The target compound requires storage at 2–8°C in a dry, sealed container, as specified by multiple suppliers [1]. In contrast, (S)-3-isobutylpiperazin-2-one (CAS 527706-40-7) and 3-isobutyl-piperazin-2-one (CAS 78551-30-1) are specified for long-term storage in a cool, dry place at ambient temperature . The stricter temperature requirement for the target compound indicates greater thermal sensitivity, likely due to the acid-labile tert-butyl ether moiety, and has direct implications for shipping conditions, inventory management, and compound longevity in compound management libraries.

Storage stability Procurement logistics Quality assurance

Commercial Purity Specification and ISO Certification for Pharmaceutical R&D

The target compound is consistently supplied at ≥98% purity (NLT 98%) under ISO-certified quality systems, as documented by multiple independent suppliers . In comparison, 3-isobutyl-piperazin-2-one (CAS 78551-30-1) is typically offered at 95% minimum purity without explicit ISO certification . The 3-percentage-point purity differential, while modest, is meaningful in the context of pharmaceutical intermediate procurement where cumulative impurities can affect downstream reaction yields and final API purity. Furthermore, the ISO certification provides documented batch-to-batch consistency and traceability required for IND-enabling studies.

Purity specification ISO certification Pharmaceutical quality

Optimal Application Scenarios for (3S,6R)-6-(tert-Butoxymethyl)-3-isobutylpiperazin-2-one Based on Quantitative Differentiation Evidence


Peptidomimetic Lead Optimization Requiring Defined Lipophilicity and Dual Stereochemistry

With a logP of 1.91 and two defined stereocenters, this compound is optimally suited as a conformationally constrained dipeptide mimetic scaffold in lead optimization programs where balanced lipophilicity (logP 1–3) is desirable for membrane permeability . Its (3S,6R) configuration provides a specific spatial arrangement of the isobutyl (mimicking a leucine side chain) and tert-butoxymethyl groups, enabling systematic SAR exploration that cannot be achieved with mono-substituted or racemic piperazin-2-ones.

Divergent Synthesis Platforms Using Orthogonal Protecting-Group Strategy

The acid-labile tert-butoxymethyl group enables a divergent synthetic strategy: the same batch of compound can be advanced either through deprotection to a free hydroxymethyl for conjugation (e.g., esterification, etherification, or phosphorylation) or retained as the tert-butyl ether for lipophilic target engagement . This dual-pathway capability is absent in analogs lacking the protecting group, making the target compound a more versatile building block for parallel synthesis libraries.

DPP-4 Inhibitor and Related Serine Protease Inhibitor Development

The piperazin-2-one core with a tert-butoxymethyl substituent is a validated pharmacophoric element in DPP-4 inhibitors, as exemplified by evogliptin (DA-1229; IC₅₀ = 0.98 nM) [1]. The target compound, carrying both the tert-butoxymethyl group and an isobutyl substituent, can serve as a late-stage intermediate or a scaffold for generating DPP-4 inhibitor analogs with potentially differentiated selectivity profiles against related proteases such as DPP-8 and DPP-9.

Pharmaceutical Intermediate Procurement with Regulatory Documentation Requirements

The consistent ≥98% purity under ISO-certified quality systems makes this compound suitable for programs transitioning from discovery to preclinical development, where documented batch-to-batch consistency and impurity profiles are required for IND-enabling studies . The refrigerated storage requirement (2–8°C) must be factored into procurement logistics, particularly when ordering multi-gram quantities for scale-up campaigns.

Quote Request

Request a Quote for (3S,6R)-6-(tert-butoxymethyl)-3-isobutylpiperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.